molecular formula C22H22N4O3S B2986033 N-(4-Ethoxyphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide CAS No. 1251633-07-4

N-(4-Ethoxyphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide

Cat. No.: B2986033
CAS No.: 1251633-07-4
M. Wt: 422.5
InChI Key: YGOBOKZZLCFDJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethoxyphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a heterocyclic sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. This scaffold is notable for its fused triazole and pyridine rings, which enhance π-π stacking interactions and binding affinity in biological targets. The compound is substituted with a 4-ethoxyphenyl group and a 3-methylbenzyl moiety at the sulfonamide nitrogen, which likely modulates its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-3-29-20-9-7-19(8-10-20)26(14-18-6-4-5-17(2)13-18)30(27,28)21-11-12-22-24-23-16-25(22)15-21/h4-13,15-16H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOBOKZZLCFDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC=CC(=C2)C)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Ethoxyphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide is a compound belonging to the class of triazolopyridine sulfonamides, which have garnered attention for their diverse biological activities. This article explores its biological activity based on recent research findings, including antimalarial properties, antimicrobial effects, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O2S. It features a triazole ring fused with a pyridine structure and a sulfonamide group, contributing to its biological activity.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of triazolopyridine sulfonamides. A novel series of compounds was evaluated for their activity against Plasmodium falciparum, with some derivatives exhibiting significant inhibitory concentrations (IC50) in the low micromolar range. For instance:

  • Compound 1 : IC50 = 2.24 μM
  • Compound 2 : IC50 = 4.98 μM

These compounds were designed through virtual screening and molecular docking techniques targeting falcipain-2, an enzyme crucial for the survival of the malaria parasite .

Antimicrobial Activity

Triazolopyridines are also noted for their broad-spectrum antimicrobial properties. The sulfonamide moiety enhances their ability to inhibit bacterial growth. Studies have shown that certain derivatives can effectively combat both Gram-positive and Gram-negative bacteria, with varying degrees of potency.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of triazolopyridine derivatives have been investigated in various cancer cell lines. For example:

  • MCF7 (breast cancer) : GI50 values around 3.79 µM.
  • NCI-H460 (lung cancer) : IC50 values indicating significant growth inhibition.

These findings suggest that compounds within this class may serve as lead candidates for further development as anticancer agents .

Case Studies and Research Findings

StudyCompoundTargetIC50/Activity
Study 1This compoundPlasmodium falciparumIC50 = 2.24 μM
Study 2Various triazolopyridine derivativesGram-positive bacteriaEffective growth inhibition
Study 3Triazolopyridine seriesMCF7 cell lineGI50 = 3.79 µM

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors involved in disease processes. For instance:

  • Inhibition of falcipain-2 : This enzyme plays a critical role in hemoglobin digestion by the malaria parasite.
  • Antimicrobial action : The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting folate synthesis in bacteria.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their biological activities:

Compound Name Substituents/Modifications Biological Activity (IC₅₀) Key Reference
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide Ethyl at triazole; 3-fluorobenzyl and 4-methoxyphenyl at sulfonamide 2.24 µM (antimalarial)
2-(3-Chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Piperidinylsulfonyl at pyridine; 3-chlorobenzyl at triazole 4.98 µM (antimalarial)
N-(4-Ethoxyphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (Target) 4-ethoxyphenyl and 3-methylbenzyl at sulfonamide; no additional substituents on triazole Not reported
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Acetamide linker; pyridazine core instead of pyridine Not reported
Key Observations:

Substituent Effects: The 4-ethoxy group in the target compound may enhance metabolic stability compared to the 4-methoxy group in the first analog, as ethoxy groups are less prone to oxidative demethylation .

Core Heterocycle Differences :

  • Compounds with a [1,2,4]triazolo[4,3-a]pyridine core (e.g., the target compound and first two analogs) exhibit stronger antimalarial activity than pyridazine derivatives (e.g., 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide), likely due to better target engagement with falcipain-2 .

Sulfonamide vs. Acetamide Linkers :

  • Sulfonamide-containing analogs (e.g., target compound) generally show higher potency than acetamide derivatives, as sulfonamides facilitate stronger hydrogen bonding with protease active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.